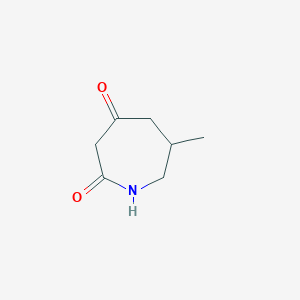

6-Methylazepane-2,4-dione

CAS No.: 29520-89-6

Cat. No.: VC7443833

Molecular Formula: C7H11NO2

Molecular Weight: 141.17

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29520-89-6 |

|---|---|

| Molecular Formula | C7H11NO2 |

| Molecular Weight | 141.17 |

| IUPAC Name | 6-methylazepane-2,4-dione |

| Standard InChI | InChI=1S/C7H11NO2/c1-5-2-6(9)3-7(10)8-4-5/h5H,2-4H2,1H3,(H,8,10) |

| Standard InChI Key | ZWNPDHZUUNKFDT-UHFFFAOYSA-N |

| SMILES | CC1CC(=O)CC(=O)NC1 |

Introduction

Structural and Molecular Characteristics

6-Methylazepane-2,4-dione belongs to the azepane family, characterized by a seven-membered ring containing one nitrogen atom. The compound’s structure is defined by two ketone groups at positions 2 and 4 and a methyl substituent at position 6 (Figure 1). Its SMILES notation (CC1CC(=O)CC(=O)NC1) and InChIKey (ZWNPDHZUUNKFDT-UHFFFAOYSA-N) confirm the spatial arrangement of functional groups . The molecular weight is 141.17 g/mol, with a calculated lipophilicity (LogP) of approximately 0.9, suggesting moderate hydrophobicity .

Table 1: Key Physicochemical Properties

Note: Boiling point and density estimates derived from analogous cyclic diketones .

Synthesis and Stability

The synthesis of 6-methylazepane-2,4-dione likely involves cyclization reactions of precursor amines or diketones. A plausible route includes the intramolecular condensation of a γ-ketoamide intermediate under acidic or basic conditions, a method analogous to the synthesis of thiazolidine-2,4-dione derivatives . For example, Knoevenagel condensation—a reaction employed for similar diketones—could facilitate the formation of the azepane ring .

The compound exhibits thermal stability, with a predicted flash point above 85°C, inferred from structurally related compounds . Its shelf life is prolonged when stored in refrigerated conditions, as recommended for diketones prone to hydrolysis .

Spectroscopic and Chromatographic Data

Despite the absence of experimental spectral data in literature, theoretical predictions provide insights into its spectroscopic behavior:

-

Infrared (IR) Spectroscopy: Strong absorption bands near 1700 cm⁻¹ corresponding to carbonyl (C=O) stretching vibrations.

-

Nuclear Magnetic Resonance (NMR):

Table 2: Predicted Collision Cross Sections (CCS) for Adducts

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume